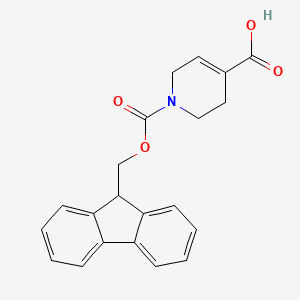
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid
概要
説明
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a benzoic acid group . The pyrimidine ring contains a dimethylamino group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C13H13N3O2, and it has an average mass of 243.261 Da and a monoisotopic mass of 243.100784 Da .科学的研究の応用
Synthesis and Biological Activity
Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclics, including compounds related to 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting their relevance in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Chemical Synthesis Techniques
Yu Yankun et al. (2011) discussed the synthesis of Nilotinib, a process involving a compound structurally similar to this compound. This research provides insights into advanced chemical synthesis techniques for complex molecules (Yu Yankun et al., 2011).
Crystallography and Polymorphs
Aakeröy, Desper, and Levin (2005) examined new polymorphs of 4-(N,N-dimethylamino)benzoic acid, which is closely related to the target compound. Their work in crystallography contributes to our understanding of molecular structures and interactions (Aakeröy, Desper, & Levin, 2005).
Synthesis and Evaluation of Derivatives
Farag et al. (2011) synthesized new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating a similar moiety. This research contributes to the development of novel compounds with potential pharmaceutical applications (Farag et al., 2011).
Anion Recognition and Sensing
Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, demonstrating its potential in chemical sensing applications, particularly for divalent anions like HPO4^2- and SO4^2- (Hou & Kobiro, 2006).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents
Mode of Action
The mode of action of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is currently unknown. The compound’s structure suggests it might interact with its targets through the dimethylamino group and the pyrimidin-4-yl group. These groups could potentially form hydrogen bonds or engage in other types of interactions with target proteins. This is speculative and further studies are required to confirm the exact mode of action .
Biochemical Pathways
Given the potential antileukemia activity of related compounds , it is possible that this compound could affect pathways related to cell proliferation or apoptosis.
Result of Action
If the compound does indeed have antileukemia activity, as suggested by the activity of related compounds , it could potentially induce cell death or inhibit cell proliferation in leukemia cells.
生化学分析
Biochemical Properties
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the receptor’s activity, which can have downstream effects on gene expression and cellular processes. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with RXRα can lead to changes in the expression of genes regulated by this receptor . This can result in altered cellular functions, such as changes in cell proliferation and apoptosis. Furthermore, the compound has been shown to have anti-proliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to RXRα, inhibiting its activity and preventing it from interacting with its natural ligands . This inhibition can lead to changes in gene expression, as RXRα is involved in the regulation of various genes. Additionally, the compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its activity can decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed that it can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Studies have shown that there is a threshold effect, where the compound’s activity increases dramatically beyond a certain dosage . At very high doses, the compound can exhibit toxic effects, including damage to cellular structures and impaired cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of various metabolites within cells. The compound’s metabolism can also influence its activity and effectiveness, as its metabolites may have different biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments and tissues, influencing its activity and function. The compound’s distribution can also affect its accumulation within cells, potentially leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in biochemical reactions. For example, its presence in the nucleus can enhance its ability to interact with nuclear receptors and influence gene expression .
特性
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTFZWNIBPYPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676567 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083401-18-6 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)












